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Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and
guantification of specific RNA molecules within a complex sample.[1][2] This method provides
valuable information on gene expression, including transcript size, abundance, and the
presence of splice variants. Traditionally, Northern blotting has relied on radioactive probes,
which, while sensitive, pose significant safety, handling, and disposal challenges.[2][3]

The development of non-radioactive labeling methods has provided a safer and more
convenient alternative without compromising sensitivity.[2][4] Among these, the digoxigenin
(DIG) system has become widely adopted.[4] This system utilizes a steroid hapten,
digoxigenin, isolated from Digitalis plants, to label nucleic acid probes.[5] The DIG-labeled
probe is hybridized to the target RNA on a membrane and subsequently detected with a high-
affinity anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP).
[5] The enzyme then catalyzes a chemiluminescent reaction, producing light that can be
captured on X-ray film or with a digital imager.[5][6]

The key advantages of the DIG system include high sensitivity, low background due to the high
specificity of the anti-DIG antibody, and the stability of the labeled probes, which can be stored
and reused.[5][7][8]
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Principle of DIG-based Northern Blotting

The methodology involves the separation of RNA by size via denaturing gel electrophoresis,
transfer to a solid support (nylon membrane), hybridization with a DIG-labeled RNA or DNA
probe, and immunological detection of the hybrid molecules. The anti-digoxigenin antibody is
conjugated to alkaline phosphatase (AP), which, in the presence of a chemiluminescent
substrate like CSPD® or CDP-Star®, generates a sustained light emission at a wavelength of
477 nm.

Materials and Reagents

Equipment:

o Electrophoresis unit for agarose gels

o Power supply

e UV transilluminator

o Capillary transfer system or electro-blotter

e UV cross-linker

o Hybridization oven or water bath with shaker

o X-ray film cassettes and developing system or a chemiluminescence imaging system
» Standard molecular biology laboratory equipment (pipettes, tubes, centrifuges, etc.)

Reagents:

Total RNA or mRNA of high purity

DEPC-treated water

Agarose (molecular biology grade)

Formaldehyde (37%)
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e 10x MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

e RNA loading buffer (e.g., 50% formamide, 6.14% formaldehyde, 1x MOPS, 10% glycerol,
0.05% Bromophenol Blue)[9]

e 20x SSC (3 M NacCl, 0.3 M sodium citrate, pH 7.0)

o Positively charged nylon membrane

e DIG RNA Labeling Kit (e.g., from Roche)[10]

e DIG Wash and Block Buffer Set (e.g., from Sigma-Aldrich)[9]
« Anti-Digoxigenin-AP, Fab fragments

o Chemiluminescent substrate (e.g., CDP-Star®)

* Nuclease-free water

Experimental Protocols
RNA Preparation and Quality Control

o Extract total RNA from cells or tissues using a standard method (e.g., TRIzol, guanidinium
thiocyanate-phenol-chloroform extraction).

o Assess the integrity and concentration of the RNA. Intact total RNA will show sharp 28S and
18S ribosomal RNA (rRNA) bands on a denaturing agarose gel. The A260/A280 ratio should
be between 1.8 and 2.1.

Synthesis of DIG-labeled RNA Probes

DIG-labeled RNA probes are synthesized by in vitro transcription from a linearized plasmid
template containing the cDNA of interest flanked by RNA polymerase promoters (e.g., T7,
SP6).[10][11]

e Linearize the plasmid DNA: Digest 5-10 ug of the plasmid with a restriction enzyme that cuts
at the 5' end of the insert to generate a template for an antisense probe. Purify the linearized
DNA by phenol/chloroform extraction and ethanol precipitation.
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e Set up the in vitro transcription reaction:

o

Linearized template DNA: 1 ug

[¢]

10x Transcription buffer: 2 pl

[¢]

10x DIG RNA Labeling Mix (contains ATP, CTP, GTP, UTP, and DIG-11-UTP): 2 ul

[e]

RNase inhibitor: 1 pl

o

RNA polymerase (T7 or SP6): 2 pl
o Nuclease-free water to a final volume of 20 pl
 Incubate the reaction at 37°C for 2 hours.[11]

» Remove the DNA template: Add 2 pl of DNase | (RNase-free) and incubate for 15 minutes at
37°C.[11]

» Purify the DIG-labeled RNA probe: Purify the probe by ethanol precipitation or using a spin
column. Resuspend the probe in 50-100 pl of nuclease-free water.

o Assess labeling efficiency (optional but recommended): Perform a dot blot with serial
dilutions of the labeled probe and a labeled control RNA to estimate the concentration and
labeling efficiency.

Northern Blotting

o Denaturing Agarose Gel Electrophoresis:
o Prepare a 1.0-1.5% agarose gel containing 1x MOPS buffer and 2.0% formaldehyde.[12]

o Denature 10-20 g of total RNA per lane by heating at 65°C for 10 minutes in RNA loading
buffer, then chill on ice.[9][12]

o Load the samples and run the gel in 1x MOPS buffer at 5 V/cm until the bromophenol blue
dye has migrated approximately two-thirds of the way down the gel.[12]

o Capillary Transfer:
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o Rinse the gel in DEPC-treated water, then soak in 20x SSC for 10-20 minutes.[9]

o Set up a standard capillary transfer apparatus with a positively charged nylon membrane
and 20x SSC as the transfer buffer.[9]

o Allow the transfer to proceed overnight.[9]

e UV Cross-linking:
o After transfer, rinse the membrane in 2x SSC.

o Place the membrane RNA-side down on a UV transilluminator or use a UV cross-linker to
immobilize the RNA (e.g., 120 mJ/cm?).[9]

Hybridization and Detection

e Prehybridization:

o Place the membrane in a hybridization bottle or bag.

o Add 10-20 ml of pre-warmed DIG Easy Hyb solution.

o Incubate for at least 30 minutes at 68°C with constant rotation.[13][14]
o Hybridization:

o Denature the DIG-labeled probe (50-100 ng/ml) by boiling for 5 minutes and then snap-
cooling on ice.[14]

o Add the denatured probe to fresh, pre-warmed DIG Easy Hyb solution.

o Pour off the prehybridization solution and add the probe-containing hybridization solution
to the membrane.

o Incubate overnight (12-16 hours) at 68°C with constant rotation.[9]

e Stringency Washes:
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o Wash the membrane twice with low stringency buffer (2x SSC, 0.1% SDS) at room
temperature for 5 minutes each.[9]

o Wash the membrane twice with high stringency buffer (0.1x SSC, 0.1% SDS) at 68°C for
15 minutes each.[9][13]

e Immunological Detection:

o Rinse the membrane briefly in Washing Buffer (e.g., 100 mM maleic acid, 150 mM NacCl,
pH 7.5, 0.3% Tween 20).

o Incubate the membrane in Blocking Solution for 30-60 minutes.[11]

o Dilute the Anti-Digoxigenin-AP antibody 1:10,000 in Blocking Solution.

o Incubate the membrane in the antibody solution for 30 minutes at room temperature.[11]
o Wash the membrane twice with Washing Buffer for 15 minutes each.[11]

o Equilibrate the membrane in Detection Buffer (100 mM Tris-HCI, 100 mM NacCl, pH 9.5) for
2-5 minutes.[11]

» Signal Generation and Detection:

o Apply the chemiluminescent substrate (e.g., CDP-Star, diluted 1:100 in Detection Buffer)
to the membrane.[11]

o Incubate for 5 minutes at room temperature.[6]

o Remove excess substrate, place the membrane in a plastic sheet protector, and expose it
to X-ray film or a chemiluminescence imager. Exposure times can range from a few
seconds to several minutes.[6][7]

Data Presentation

Table 1. Comparison of Detection Sensitivity
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Feature DIG-labeled Probes 32p-labeled Probes

As low as 0.03 pg of
Can detect down to 300 pg of

Detection Limit homologous DNA or 0.05 fmol
DNA.[15]
of small RNA.[3][7]
B Stable for at least one year at ) ]
Probe Stability Half-life of 32P is 14.3 days.
-20°C.[7]
Signal Development Typically 5 minutes to 1 hour. Overnight to several days.
) ] ) Lower resolution due to
Resolution High resolution, sharp bands.

isotope scatter.

_ Radioactive hazard, requires
Non-hazardous, no special o )
Safety ) ) specialized handling and
disposal required. )
disposal.

Table 2: Troubleshooting Common Problems in DIG-based Northern Blotting
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Problem

Potential Cause(s)

Recommended Solution(s)

No Signal or Weak Signal

- RNA degradation.-
Insufficient amount of RNA
loaded.- Poor transfer of RNA
to the membrane.- Inefficient
probe labeling.- Incorrect

hybridization temperature.

- Check RNA integrity on a gel
before blotting.- Load at least
10 pg of total RNA.[5]- Verify
transfer by staining the gel with
ethidium bromide after
transfer.- Check probe labeling
efficiency with a dot blot.-
Optimize hybridization
temperature based on probe

GC content and length.

High Background

- Membrane allowed to dry
out.- Insufficient blocking.-
Hybridization temperature too
low.- Probe concentration too
high.- Inadequate stringency

washes.

- Never let the membrane dry
during the procedure.-
Increase blocking time to 60
minutes.- Increase
hybridization and wash
temperatures.- Reduce probe
concentration to 25-50 ng/ml.
[14]- Increase the duration and
temperature of high stringency

washes.

Smeared Bands

- RNA degradation.- Gel

electrophoresis issues.

- Use fresh, high-quality RNA.-
Ensure the electrophoresis
chamber and buffers are

RNase-free.

Non-specific Bands

- Probe has homology to other
RNAs.- Stringency of washes

is too low.

- Perform a BLAST search to
check for probe cross-
reactivity.- Increase the
temperature and decrease the
salt concentration of the high

stringency wash buffer.
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White Bands (Signal Reversal) - Too much target RNA loaded.

- Reduce the amount of total
RNA loaded per lane to 1 ug or
less when using highly
sensitive RNA probes.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

/

Preparation

Quality Control

1. RNA Isolation
&

2. DIG Probe
Synthesis

.

-

\

Blatting
v

CB. Denaturing GeD

Electrophoresis

:

4. Capillary Transfer
to Membrane

:

[5. uv Cross-linking)

-

J

4 Detection A

6. Prehybridization &
Hybridization with Probe

7. Stringency
Washes

8. Immunological
Detection

9. Chemiluminescent
Signal Development

. J

Click to download full resolution via product page

Caption: Workflow of DIG-based Northern Blotting.
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Caption: Principle of DIG-based chemiluminescent detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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